molecular formula C18H26N2O4 B1600074 tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate CAS No. 234082-33-8

tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No. B1600074
M. Wt: 334.4 g/mol
InChI Key: SBIWRFCYFYWFLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Researchers have synthesized various derivatives of TBEPPC, focusing on their structural analysis through different spectroscopic techniques and X-ray diffraction studies. For example, a study synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. Another study focused on the synthesis and X-ray diffraction studies of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative.


Molecular Structure Analysis

The molecular structure of TBEPPC has been analyzed using X-ray diffraction studies. These studies provide insights into their molecular structures and intermolecular interactions.


Chemical Reactions Analysis

TBEPPC has been studied for its ability to act as a catalyst in organic reactions. It’s also been evaluated for its potential as a pharmaceutical intermediate, and its potential as a building block for other compounds.


Physical And Chemical Properties Analysis

TBEPPC is a solid at room temperature . It has a molecular weight of 334.42 g/mol . The IUPAC name for this compound is tert-butyl 4-[4-(ethoxycarbonyl)phenyl]-1-piperazinecarboxylate . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various derivatives of tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate, focusing on their structural analysis through different spectroscopic techniques and X-ray diffraction studies. For example, a study synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, detailing its molecular structure and crystallization. This derivative was analyzed for its antibacterial and anthelmintic activity, showcasing moderate effectiveness in the latter (Sanjeevarayappa et al., 2015). Another study focused on the synthesis and X-ray diffraction studies of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, providing insights into their molecular structures and intermolecular interactions (Kulkarni et al., 2016).

Biological Evaluation

Several studies have evaluated the biological activities of tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate derivatives. These evaluations include investigating their antibacterial, antifungal, and anticorrosive properties. For instance, the antimicrobial activities of some novel 1,2,4-triazole derivatives have been explored, identifying compounds with good or moderate activities against various microorganisms (Bektaş et al., 2007). Another study focused on the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic solutions, demonstrating significant inhibition efficiency and providing insights into the mechanisms of corrosion protection (Praveen et al., 2021).

Safety And Hazards

TBEPPC is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wear respiratory protection (P304+P340) .

properties

IUPAC Name

tert-butyl 4-(4-ethoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-5-23-16(21)14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIWRFCYFYWFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470983
Record name tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate

CAS RN

234082-33-8
Record name tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of tert-butyl 1-piperazinecarboxylate (1.00 g, 5.37 mmol), ethyl 4-fluorobenzoate (903 mg, 5.37 mmol), and K2CO3 (1.11 g, 8.06 mmol) in DMF (10 mL) was heated at 120° C. overnight. After cooling, the mixture was diluted with EtOAc (300 mL), followed by washing with brine (2×200 mL), drying over MgSO4, and evaporation. The residue was chromatographed on silica-gel with CHCl3-EtOAc (20:1 to 4:1, v/v) as eluent to give 257 mg (14%) ethyl 4-[4-(tert-butyloxycarbonyl)-1-piperazinyl]benzoate as a pale yellow amorphous solid. IR (KBr) 1701, 1612 cm−1; 1H-NMR (CDCl3) d 1.37 (3 H, t, J=7.3 Hz), 1.49 (9 H, s), 3.30 (4 H, t, J=5.4 Hz), 3.58 (4 H, t, J=5.4 Hz), 4.33(2 H, q, J=7.3 Hz), 6.87(2 H, d, J=8.8 Hz), 7.94 (2 H, dt, J=8.8, 2.4 Hz); MS (FAB) m/z 335 (M++1); Anal. Calcd for C18H26N2O4: C, 64.54; H, 7.84; N, 8.38. Found: C, 64.39; H, 7.89; N, 8.38.
Quantity
1 g
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903 mg
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1.11 g
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reactant
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10 mL
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of piperazine-1-carboxylic acid tert-butyl ester (18.6 g, 0.1 mol), 4-fluoro-benzoic acid ethyl ester (16.8 g, 1 mol) and potassium carbonate (0.15 mol) in dimethylsulfoxide (100 mL) was stirred at 120° C. for 24 h. The reaction mixture was cooled to room temperature and poured into water (1 L). The solid precipitate was filtered, washed with water, and concentrated to dryness to provide the title compound (20 g, 60% yield) as a white solid. 1H NMR (CDCl3, 400 MHz) δ (ppm) 7.91 (d, 2H), 6.83 (d, 2H), 4.30 (q, 2H), 3.55 (m, 4H), 3.26 (m, 4H), 1.46 (s, 9H), 1.32 (t, 3H).
Quantity
18.6 g
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reactant
Reaction Step One
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16.8 g
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reactant
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0.15 mol
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reactant
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100 mL
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1 L
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reactant
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Yield
60%

Synthesis routes and methods IV

Procedure details

A suspension of ethyl-4-fluorobenzoate (16.8 g, 0.1 mol), tert-butyl piperazine-1-carboxylate (18.6 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in dimethylsulfoxide (100 mL) was stirred under N2 at 120° C. for 10 hours. The reaction mixture was cooled to room temperature and poured into water (1 L). The solid product was filtered off, washed with water and dried in vacuum oven overnight at 40° C.
Quantity
16.8 g
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reactant
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18.6 g
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20.7 g
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reactant
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100 mL
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solvent
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Quantity
1 L
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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